5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Overview

Description

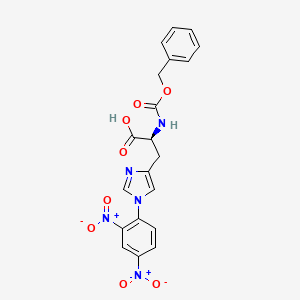

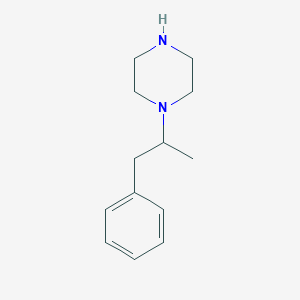

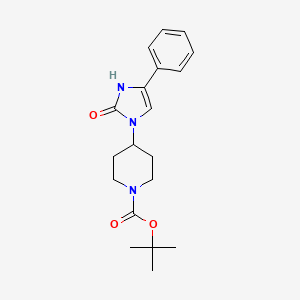

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 2’-deoxycytidine. This protecting group is crucial in the stepwise synthesis of DNA sequences, as it prevents unwanted reactions at the 5’-hydroxyl position during the synthesis process.

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine, also known as 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one, is the E. coli dUTP nucleotidohydrolase (dUTPase) . This enzyme plays a crucial role in maintaining the balance of dUTP and dTTP in the cell, which is essential for DNA synthesis and repair .

Mode of Action

The compound acts as a competitive inhibitor of the E. coli dUTPase . It binds to the active site of the enzyme, preventing the binding of the natural substrate, dUTP. This inhibition disrupts the balance of dUTP and dTTP in the cell, which can lead to the incorporation of uracil into DNA during replication .

Biochemical Pathways

The inhibition of dUTPase by 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine affects the nucleotide metabolism pathway . Specifically, it disrupts the conversion of dUTP to dUMP, a precursor for dTTP. This disruption can lead to an increase in dUTP levels and a decrease in dTTP levels, causing uracil to be incorporated into DNA instead of thymine .

Result of Action

The incorporation of uracil into DNA can lead to DNA damage and trigger the DNA repair mechanisms of the cell. If the damage is too severe or the repair mechanisms are overwhelmed, this can lead to cell death . Therefore, 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine has potential as an anticancer and antiviral agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with the dimethoxytrityl group. This is achieved by reacting 2’-deoxycytidine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time. The product is typically purified by column chromatography to remove any unreacted starting materials and by-products.

Types of Reactions:

Detritylation: The most common reaction involving 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is the removal of the dimethoxytrityl group (detritylation). This is typically achieved using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.

Substitution Reactions:

Common Reagents and Conditions:

Detritylation: Dichloroacetic acid, trichloroacetic acid, or other strong acids in non-aqueous solvents like dichloromethane or acetonitrile.

Substitution: Various electrophiles in the presence of a base.

Major Products:

Detritylation: The major product is 2’-deoxycytidine with a free 5’-hydroxyl group.

Substitution: Depending on the electrophile used, various substituted 2’-deoxycytidine derivatives can be obtained.

Scientific Research Applications

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in the field of oligonucleotide synthesis. It serves as a building block for the synthesis of DNA sequences used in various research applications, including:

Genetic Research: Synthesis of DNA probes and primers for polymerase chain reaction (PCR) and sequencing.

Antisense Therapy: Development of antisense oligonucleotides for gene silencing.

Drug Development: Synthesis of modified oligonucleotides for therapeutic applications, such as antisense drugs and small interfering RNA (siRNA) molecules.

Biotechnology: Production of synthetic genes and gene fragments for cloning and expression studies.

Comparison with Similar Compounds

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine

- 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine

Comparison: While all these compounds serve as protected intermediates in oligonucleotide synthesis, the specific nucleobase (cytosine, thymine, adenine, or guanine) attached to the deoxyribose sugar differentiates them. The choice of nucleobase determines the sequence of the synthesized oligonucleotide. 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique in that it introduces a cytosine base into the oligonucleotide sequence, which pairs with guanine in complementary DNA strands.

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLVFBRAADPJF-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473339 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76512-82-8 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine often used in oligonucleotide synthesis?

A1: this compound serves as a protected form of deoxycytidine, a crucial nucleoside in DNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is vital in phosphoramidite chemistry, a widely used method for synthesizing oligonucleotides. [, ] The DMT group can be selectively removed later in the synthesis, allowing for the controlled addition of further nucleotides to the growing oligonucleotide chain.

Q2: What is the significance of the phosphoramidite chemistry mentioned in relation to this compound?

A2: Phosphoramidite chemistry is central to solid-phase oligonucleotide synthesis. In this method, this compound is typically converted into its corresponding 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite derivative. [] This reactive intermediate allows for the efficient and controlled coupling with another nucleoside, forming a new internucleotide bond. The process can be repeated to build oligonucleotides of desired sequences.

Q3: The research mentions stereoselective synthesis of phosphorothioates. How does this compound contribute to this?

A3: One research paper explores the use of this compound in the stereoselective synthesis of phosphorothioates, which are oligonucleotide analogs with a sulfur atom replacing one of the oxygen atoms in the phosphate backbone. [] This modification can enhance the stability and resistance to enzymatic degradation of therapeutic oligonucleotides. The study investigates the stereochemistry of internucleotide bond formation using a this compound derivative modified at the 3' position with a phosphorothioate group. [] Understanding the factors influencing stereoselectivity in this context is crucial for developing oligonucleotide therapeutics with predictable activity and improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)